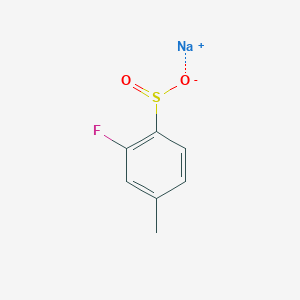![molecular formula C6H11NO4 B6237264 4-[Hydroxy(methyl)carbamoyl]butanoic acid CAS No. 1227689-77-1](/img/no-structure.png)
4-[Hydroxy(methyl)carbamoyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Hydroxy(methyl)carbamoyl]butanoic acid (HMBCA) is a naturally occurring organic compound that is found in many organisms. It is a carboxylic acid with a hydroxy-methyl group attached to the fourth carbon. HMBCA is a key intermediate in the metabolism of amino acids, carbohydrates, and lipids. It is also involved in the synthesis of several important compounds, including neurotransmitters and hormones. HMBCA has a wide range of applications in various scientific fields, including biochemistry, pharmacology, and nutrition.
Mecanismo De Acción
4-[Hydroxy(methyl)carbamoyl]butanoic acid is believed to act as an allosteric inhibitor of the enzyme acetyl-CoA carboxylase (ACC). ACC is an enzyme involved in the regulation of fatty acid synthesis, and it is inhibited by this compound. This compound binds to the active site of ACC, preventing the enzyme from catalyzing the formation of fatty acids.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the synthesis of fatty acids and to increase the production of ketone bodies. It has also been found to increase insulin sensitivity and to reduce the risk of type 2 diabetes. In addition, this compound has been found to reduce inflammation and to improve cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-[Hydroxy(methyl)carbamoyl]butanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It also has a wide range of applications in various scientific fields, making it a useful tool for researchers. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively unstable compound, and it can be easily degraded by oxidation. In addition, it is not suitable for use in long-term experiments due to its instability.
Direcciones Futuras
4-[Hydroxy(methyl)carbamoyl]butanoic acid has a wide range of potential applications in scientific research, and there are several avenues for future research. One potential direction is to investigate the effects of this compound on other metabolic pathways, such as those involved in glucose and lipid metabolism. In addition, research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-obesity agent or as an anti-inflammatory agent. Finally, further studies could be conducted to investigate the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
4-[Hydroxy(methyl)carbamoyl]butanoic acid can be synthesized from 4-hydroxybutanoic acid using a two-step process. In the first step, 4-hydroxybutanoic acid is converted to 4-hydroxymethylbutanoic acid using a palladium-catalyzed cross-coupling reaction. The second step involves the addition of a methyl group to the fourth carbon of the 4-hydroxymethylbutanoic acid, yielding this compound. This reaction is catalyzed by a palladium-copper catalyst, and the reaction is usually completed in a few hours.
Aplicaciones Científicas De Investigación
4-[Hydroxy(methyl)carbamoyl]butanoic acid has been studied extensively in scientific research. It has been used as a model compound in studies of enzyme kinetics, metabolic pathways, and drug discovery. It has also been used to study the structure and function of proteins, as well as the regulation of gene expression. This compound has been studied in the context of obesity and metabolic syndrome, and it has been found to be involved in the regulation of energy and lipid metabolism.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4-[hydroxy(methyl)carbamoyl]butanoic acid can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the use of various reagents and catalysts.", "Starting Materials": [ "Butanoic acid", "Methanol", "Hydroxylamine", "Sodium hydroxide", "Methyl chloroformate", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of carboxylic acid group by reacting butanoic acid with methanol and hydroxylamine in the presence of sodium hydroxide to form methyl 4-(hydroxyamino)butanoate.", "Step 2: Protection of hydroxyl group by reacting methyl 4-(hydroxyamino)butanoate with methyl chloroformate in the presence of diethyl ether and sodium bicarbonate to form methyl 4-(methoxycarbonyl)-4-(hydroxyamino)butanoate.", "Step 3: Deprotection of hydroxyl group by reacting methyl 4-(methoxycarbonyl)-4-(hydroxyamino)butanoate with hydrochloric acid to form 4-(methoxycarbonyl)butanamide.", "Step 4: Deprotection of amino group by reacting 4-(methoxycarbonyl)butanamide with sodium hydroxide to form 4-(hydroxymethyl)butanamide.", "Step 5: Formation of carbamate group by reacting 4-(hydroxymethyl)butanamide with methyl chloroformate in the presence of diethyl ether and sodium bicarbonate to form 4-[hydroxy(methyl)carbamoyl]butanoic acid." ] } | |
Número CAS |
1227689-77-1 |
Fórmula molecular |
C6H11NO4 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
5-[hydroxy(methyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-7(11)5(8)3-2-4-6(9)10/h11H,2-4H2,1H3,(H,9,10) |
Clave InChI |
JFEAEEFTHWVOQX-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)CCCC(=O)O)O |
Pureza |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



